Z-L-p-Fluoro-Phe-chloromethylketone
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Description
Z-L-p-Fluoro-Phe-chloromethylketone is a chemical compound with the molecular formula C18H17ClFNO3 and a molecular weight of 349.8 g/mol . It is intended for research use only.
Synthesis Analysis
The synthesis of Z-L-p-Fluoro-Phe-chloromethylketone involves several steps. One method involves the use of formic acid and triethylamine in ethyl acetate at 25℃ for 2 hours . Another method involves the use of sodium tetrahydroborate in tetrahydrofuran and methanol . Further purification is achieved through silica gel column chromatography .Scientific Research Applications
Inhibition of Proteases
Z-L-p-Fluoro-Phe-chloromethylketone and related compounds have been studied for their ability to inhibit various proteases. For instance, caspase-specific inhibitors, which include peptide chloromethylketones, have been shown to efficiently inhibit cysteine proteases beyond caspases, affecting enzymes such as cathepsins and legumain. This broad inhibition profile underscores the importance of considering off-target effects when using these inhibitors in biological studies (Rozman-Pungercar et al., 2003).
Catalysis and Material Science
Research on zirconium-based metal-organic frameworks (Zr-MOFs) has revealed that substituents like fluoro groups can significantly influence catalytic performance. This demonstrates the potential of using fluorinated compounds in the design of new catalytic systems that are highly selective and efficient (Huang et al., 2017).
Synthetic Chemistry
The synthesis and structural analysis of organofluorine compounds, including those involving electrophilic fluorination techniques using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), highlight the evolving methodologies to introduce fluorine into organic molecules. This area of research is critical for developing new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Singh & Shreeve, 2004).
Analytical and Bioanalytical Chemistry
Fluorogenic and chromogenic molecularly imprinted polymers (MIPs) incorporating naphthalimide-based fluorescent indicators have been developed for the selective sensing of carboxylate-containing analytes. This research illustrates the application of fluorinated compounds in the creation of highly selective and sensitive analytical tools (Wagner et al., 2013).
properties
IUPAC Name |
benzyl N-[(2S)-4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSAFSLNOWRIX-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427234 |
Source
|
Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-L-p-Fluoro-Phe-chloromethylketone | |
CAS RN |
400771-48-4 |
Source
|
Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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